2-(1-naphthyl)-N'-(2-nitrobenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(1-naphthyl)-N'-(2-nitrobenzylidene)acetohydrazide, commonly known as NNA, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of hydrazide and has a unique structure that makes it an ideal candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
NNA has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in biological systems. NNA has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used as a catalyst in various organic reactions. NNA has also been studied for its potential anti-cancer properties.
Wirkmechanismus
The mechanism of action of NNA is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that exhibits fluorescence. NNA also reacts with amino acids and peptides, leading to the formation of a colored product. The compound's catalytic properties are attributed to its ability to form a stable intermediate during the reaction.
Biochemical and Physiological Effects:
NNA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative stress. NNA has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
NNA has various advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through various analytical techniques. Additionally, the compound exhibits fluorescence, making it an ideal candidate for the detection of metal ions in biological systems. However, NNA has some limitations. The compound is relatively unstable and can decompose over time, leading to inaccurate results. Additionally, the compound's catalytic properties are limited to specific reactions, making it less versatile than other catalysts.
Zukünftige Richtungen
There are various future directions for the study of NNA. One potential area of research is the development of new applications for the compound. For example, NNA could be studied for its potential as a biosensor for the detection of specific biomolecules. Additionally, the compound's anti-cancer properties could be further explored to develop new cancer treatments. Another area of research could be the development of new catalysts based on the structure of NNA. Overall, the study of NNA has the potential to lead to new discoveries in various fields of science.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZFAQFTCCRJB-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.